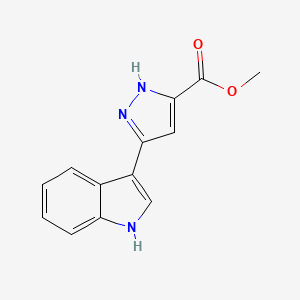

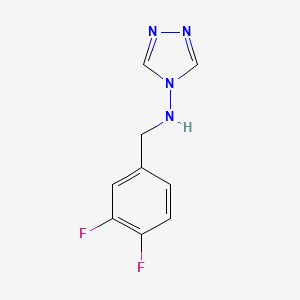

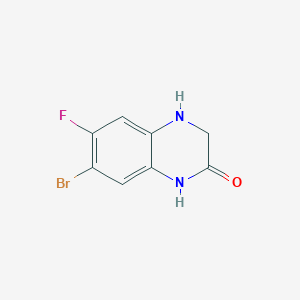

1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(3-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a derivative of pyridinecarboxamide, which is a class of compounds known for their diverse range of biological activities. The structure of this compound suggests that it may have interesting physicochemical properties and potential interactions due to the presence of the chlorobenzyl and dimethylphenyl groups.

Synthesis Analysis

The synthesis of related N-(chlorophenyl)pyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes. This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials, such as a 3,4-dimethylphenylamine and a 3-chlorobenzyl-substituted pyridinecarbonyl chloride .

Molecular Structure Analysis

The molecular structure of chlorophenylpyridinecarboxamides has been characterized by single crystal structures, revealing that these compounds can exhibit various intermolecular and intramolecular interactions, including hydrogen bonding. The presence of a chlorobenzyl group in the compound of interest may influence its molecular planarity and interaction landscape, similar to the NoxCl triad described in the literature .

Chemical Reactions Analysis

While specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of pyridinecarboxamides can involve interactions with nucleophiles and electrophiles at the pyridine ring and the amide functionality. The chlorobenzyl group may also participate in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting temperatures, have been correlated with lattice energy and molecular symmetry. The presence of chlorine in the structure can significantly affect these properties, as seen in the analysis of chlorine-containing compounds on the Cambridge Structural Database (CSD). The compound's melting point could potentially be predicted using a linear regression of these variables . The chemical properties, such as solubility and reactivity, would be influenced by the compound's electronic properties and the nature of its substituents.

科学的研究の応用

Synthesis and Structural Analysis

- The compound has been utilized in synthesizing novel pyrido and pyrimidine derivatives, showcasing its versatility in creating fused systems with potential biological activities (Bakhite, Yamada & Al‐Sehemi, 2005).

- It serves as a precursor in the synthesis of various carboxamide derivatives, enabling the exploration of their structural and chemical properties (Medvedeva et al., 2009).

- X-ray diffraction has been utilized to elucidate the molecular and crystal structures of its derivatives, providing insights into their conformational dynamics and potential applications (Feklicheva et al., 2019).

Spectroscopy and Photophysics

- Spectroscopic studies on dihydronicotinamides reveal the conformation, absorption, and fluorescence properties of its derivatives, contributing to our understanding of its photophysical behavior and potential applications in light-emitting devices (Fischer et al., 1988).

Biological Applications

- The compound has been used in diversity-oriented synthesis approaches to create a library of derivatives with potential biological activities, showcasing its role in facilitating the discovery of new bioactive molecules (Baškovč et al., 2012).

- Its derivatives have been synthesized and evaluated as antimicrobial and antifungal agents, highlighting its potential in developing new therapeutics (El-Sehrawi et al., 2015).

特性

IUPAC Name |

1-[(3-chlorophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O2/c1-14-8-9-18(11-15(14)2)23-20(25)19-7-4-10-24(21(19)26)13-16-5-3-6-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSHOGAWSUOZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2526620.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2526622.png)

![N-(2,5-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2526627.png)

![3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide](/img/structure/B2526628.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B2526629.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2526631.png)